Benzyl 2-(thietan-3-ylidene)acetate
Overview
Description
Benzyl 2-(thietan-3-ylidene)acetate, also known as TBA, is a thietane derivative. It has a molecular formula of C12H12O2S and a molecular weight of 220.29 g/mol .
Synthesis Analysis
The synthesis of thietanes, which includes Benzyl 2-(thietan-3-ylidene)acetate, has been developed using various methods. These include inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .Molecular Structure Analysis
The molecular structure of Benzyl 2-(thietan-3-ylidene)acetate consists of a thietane ring attached to a benzyl group and an acetate group .Chemical Reactions Analysis
Thietanes, including Benzyl 2-(thietan-3-ylidene)acetate, are important intermediates in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .Scientific Research Applications
Synthesis and Chemical Reactivity
- Benzyl 2-(thietan-3-ylidene)acetate derivatives have been synthesized as part of a broader exploration of compounds containing thietane cycles. These synthesized compounds exhibit unique chemical reactivities and structures, contributing to the ongoing research in medicinal chemistry and organic synthesis (Khaliullin et al., 2004), (Gurevich et al., 2020).
Biological Activity
- Certain derivatives of benzyl 2-(thietan-3-ylidene)acetate have shown potential in biological applications, such as exhibiting immunotropic activity, indicating their potential in pharmaceutical research (Klen et al., 2002).
Catalytic Applications
- These compounds have been explored in catalytic applications, where their unique structural properties contribute to the efficiency of certain chemical reactions. This is particularly relevant in the field of organic chemistry, where the development of new catalysts can significantly impact synthesis methods (Shen et al., 2015).
Antimicrobial and Antifungal Properties
- Some benzyl 2-(thietan-3-ylidene)acetate derivatives have demonstrated antimicrobial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents, which is a significant area of research due to increasing antibiotic resistance (Saeed et al., 2008).
properties
IUPAC Name |
benzyl 2-(thietan-3-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c13-12(6-11-8-15-9-11)14-7-10-4-2-1-3-5-10/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJBZIPJOULRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OCC2=CC=CC=C2)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210821 | |
Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(thietan-3-ylidene)acetate | |
CAS RN |
1394319-40-4 | |
Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.